GW694481
Description
IUPAC Nomenclature and Systematic Chemical Naming
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry standards for organic compound naming. The official IUPAC name for this compound is 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide. This systematic name provides a complete description of the molecular structure, indicating the presence of a quinoline core framework substituted with specific functional groups at defined positions.
The compound is also known by several alternative names and synonyms within the scientific literature. These include the designation GW-694481 and GW 694481, which represent variations in the formatting of the primary identifier. The systematic name reveals the presence of multiple distinct structural components: an anilino group attached to position 4 of the quinoline ring system, a dimethyloxazole substituent at position 7, and a carboxamide functionality at position 3. This nomenclature system ensures unambiguous identification of the compound across different research contexts and chemical databases.
The structural complexity indicated by the IUPAC name reflects the compound's multi-ring architecture and the presence of nitrogen-containing heterocycles. The quinoline backbone serves as the central scaffold, while the anilino group provides additional aromatic character and potential for intermolecular interactions. The oxazole ring system introduces both nitrogen and oxygen heteroatoms, contributing to the compound's overall electronic properties and potential binding characteristics.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C21H18N4O2, indicating a composition of 21 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. This elemental composition provides important insights into the compound's structural complexity and potential chemical behavior. The molecular weight has been determined with high precision as 358.401 daltons, with some sources reporting values of 358.39 or 358.4 daltons.
The molecular formula analysis reveals several key structural characteristics. The presence of four nitrogen atoms indicates the compound contains multiple nitrogen-containing functional groups or ring systems. The relatively high carbon-to-hydrogen ratio suggests significant aromatic character, which is consistent with the presence of quinoline and phenyl ring systems. The oxygen atoms are incorporated into both the oxazole ring and the carboxamide functionality, contributing to the compound's overall polarity and hydrogen bonding potential.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C21H18N4O2 | |
| Molecular Weight | 358.401 g/mol | |
| Exact Mass | 358.143 Da | |
| Carbon Atoms | 21 | |
| Hydrogen Atoms | 18 | |
| Nitrogen Atoms | 4 | |
| Oxygen Atoms | 2 |
The exact mass determination of 358.143 daltons provides additional precision for mass spectrometric analysis and compound identification. This precise mass measurement is particularly valuable for analytical applications and quality control procedures, enabling accurate identification of the compound in complex mixtures or biological samples.
Properties
CAS No. |
1373353-95-7 |
|---|---|
Molecular Formula |
C21H18N4O2 |
Molecular Weight |
358.401 |
IUPAC Name |
4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
InChI Key |
QWDANQMCVSOTGM-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW694481; GW-694481; GW 694481. |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
GW694481 has been studied extensively for its effects on various cancer types. The inhibition of BRD4 has been shown to suppress tumor growth in several preclinical models:
- Case Study: Acute Myeloid Leukemia (AML)
- Case Study: Breast Cancer
Inflammatory Conditions
This compound's role in modulating inflammatory responses has also been investigated:
- Case Study: Chronic Obstructive Pulmonary Disease (COPD)
Table 1: Summary of Research Findings on this compound
| Study Focus | Model Type | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia | In vitro cell lines | Reduced proliferation; induced apoptosis |
| Triple-Negative Breast Cancer | Xenograft models | Inhibited tumor growth; disrupted MYC expression |
| Chronic Obstructive Pulmonary Disease | Human airway epithelial cells | Reduced IL-6 and CXCL8 release |
Comparison with Similar Compounds
Key Findings:
ApoA1 Upregulation Efficacy :
Compound 40 exhibits a 2.5-fold improvement in ApoA1 upregulation potency compared to this compound, achieving an EC170 of 200 nM . This suggests that structural modifications at the 3- and 4-positions significantly enhance transcriptional activation.
BET Inhibition Activity :
While this compound’s BRD4 inhibition data remain unreported, compound 40 shows moderate BET inhibitory activity with an IC50 of 750 nM . This indicates a trade-off: although compound 40 is superior in ApoA1 upregulation, its BET inhibition potency may be suboptimal compared to dedicated BET inhibitors (e.g., JQ1, which has an IC50 of ~50 nM for BRD4).
Structural Implications :
The optimizations in compound 40 likely improve target engagement or cellular permeability, but the absence of crystallographic or binding affinity data for this compound limits a direct mechanistic comparison.
Implications of Findings
- Therapeutic Potential: this compound and compound 40 highlight the dual role of BET inhibitors in modulating both lipid metabolism and oncogenic pathways. However, compound 40’s weaker BRD4 inhibition may limit its utility in cancer contexts, favoring applications in cardiovascular diseases where ApoA1 upregulation is prioritized.
- Limitations: The lack of this compound’s IC50 for BRD4 precludes a full pharmacological comparison.
Preparation Methods
Solvent Systems and Stock Preparation
This compound’s low water solubility (<1 mg/mL) requires dissolution in dimethyl sulfoxide (DMSO) for stock solutions. A common protocol involves preparing a 25 mg/mL DMSO stock, which is then diluted with co-solvents like polyethylene glycol 300 (PEG300) and surfactants such as Tween 80. For example:
-
Injection Formulation 1 : 10% DMSO, 5% Tween 80, 85% saline.
-
Injection Formulation 2 : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
These formulations ensure clarity and stability, critical for maintaining compound integrity during animal studies.
Protocol for In Vivo Administration
A typical workflow for preparing a 2.5 mg/mL working solution involves:
This method avoids precipitation and ensures consistent dosing in preclinical models.
Analytical Characterization and Quality Control
While detailed chromatographic data are unavailable, mass spectrometry confirms the compound’s molecular weight (358.143 g/mol). Purity assessments likely employ high-performance liquid chromatography (HPLC), given industry standards for synthetic small molecules.
Research Applications and Biological Evaluation
This compound upregulates ApoA1 transcription by inhibiting BRD4’s interaction with acetylated lysine residues on histones. In HepG2 cells, it increases ApoA1 mRNA levels by 2–3 fold, comparable to other BET inhibitors like JQ1(+). Studies highlight its selectivity for BRD4’s first bromodomain (BD1), which interacts with histone H4K8Ac12Ac via Asn140 and Tyr97 .
Q & A
Basic Research Question
- Keyword Strategy : Combine terms like “this compound” with “kinase inhibition” or “metabolic pathways” using Boolean operators in databases (PubMed, Scopus) .
- Gap Analysis : Map reported targets (e.g., kinases, receptors) onto pathway databases (KEGG, Reactome) to highlight unexplored interactions .
- Critical Appraisal : Prioritize studies with transparent methodology and raw data availability to minimize bias .
What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Advanced Research Question
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting R² and confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression to identify anomalous data points .
- Power Analysis : Predefine sample sizes to ensure sufficient sensitivity for detecting effect sizes, reducing Type II errors .
How can researchers ensure ethical compliance when investigating this compound's toxicity in animal models?
Basic Research Question
- Institutional Approval : Submit protocols to animal ethics committees, aligning with ARRIVE guidelines for humane endpoints and housing conditions .
- Data Transparency : Report all adverse events, even those not directly linked to the compound, in supplementary materials .
- Conflict of Interest : Disclose funding sources and partnerships that may influence interpretation .
What strategies mitigate bias in this compound's transcriptomic data analysis?
Advanced Research Question
- Batch Correction : Use computational tools (e.g., ComBat) to adjust for technical variability in RNA-seq datasets .
- Blinded Analysis : Separate data preprocessing (e.g., normalization) from statistical testing to reduce confirmation bias .
- Independent Validation : Replicate key findings in a secondary model or with orthogonal methods (e.g., qPCR) .
How should researchers validate this compound's target specificity in complex biological systems?
Advanced Research Question
- Chemical Proteomics : Use affinity-based pull-down assays with this compound-conjugated beads to identify binding partners .
- CRISPR Knockout : Compare compound efficacy in wild-type vs. target gene-knockout cell lines .
- Off-Target Screening : Employ high-throughput panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
What criteria define a robust negative control for this compound in cellular assays?
Basic Research Question
- Structural Analogues : Use inactive enantiomers or derivatives lacking key functional groups .
- Vehicle Controls : Include solvent-only treatments (e.g., DMSO) at equivalent concentrations .
- Genetic Controls : Employ siRNA or CRISPR to silence putative targets and confirm on-mechanism effects .
How can researchers leverage contradictory findings about this compound to refine their hypotheses?
Advanced Research Question
- Contradiction Mapping : Categorize discrepancies into methodological (e.g., assay conditions) vs. biological (e.g., model specificity) factors .
- Hypothesis Iteration : Use Bayesian frameworks to update prior probabilities of mechanistic models based on new evidence .
- Collaborative Reanalysis : Share raw datasets with independent labs for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
